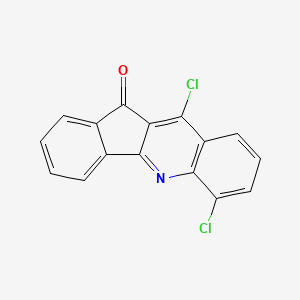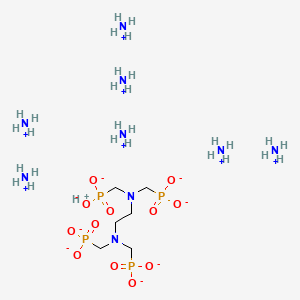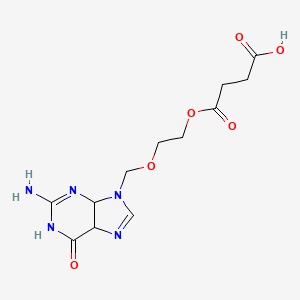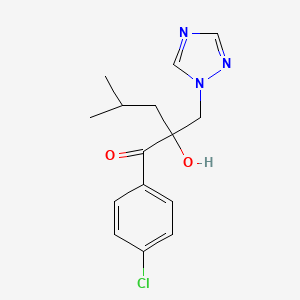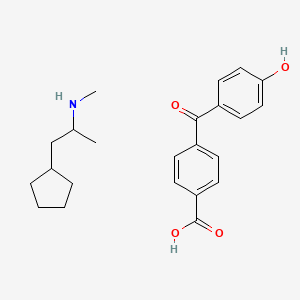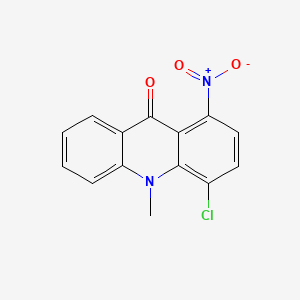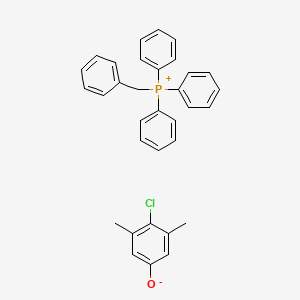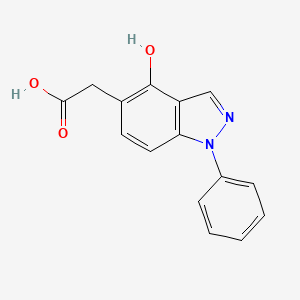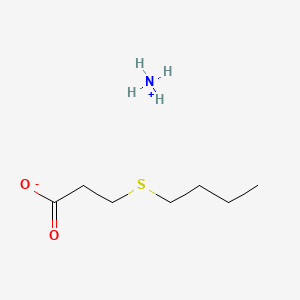![molecular formula C6H6N5NaO B12692826 Sodium 2-amino-6-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-5-olate CAS No. 97337-84-3](/img/structure/B12692826.png)
Sodium 2-amino-6-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-5-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2-amino-6-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-5-olate: is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is known for its diverse biological activities and is used in various scientific research fields. It is a white or off-white crystalline solid with a molecular formula of C9H13N5O and a molecular weight of 207.23 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-amino-6-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-5-olate involves multiple steps. One common method includes the reaction of 1,3-dihalopropane with aminopyrimidine to form an intermediate, which is then subjected to reduction, ketonization, and cyclization to yield the target compound . The reaction conditions typically involve the use of organic solvents such as methanol and dimethyl sulfoxide (DMSO), and the reactions are carried out under controlled temperatures and pressures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 2-amino-6-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-5-olate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Halogenated compounds, bases like sodium hydroxide; reactions are conducted in polar solvents.
Major Products: The major products formed from these reactions include various substituted triazolopyrimidines, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
Chemistry: In chemistry, Sodium 2-amino-6-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-5-olate is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology and Medicine: This compound has shown promising neuroprotective and anti-inflammatory properties. It is being studied for its potential use in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s . Additionally, it has applications in the development of new antimicrobial and anticancer agents .
Industry: In the agricultural industry, this compound is used as an intermediate in the synthesis of herbicides and pesticides. It also finds use as a special functional additive in various formulations .
Mécanisme D'action
The mechanism of action of Sodium 2-amino-6-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-5-olate involves the inhibition of specific enzymes and pathways. For instance, it inhibits phosphodiesterase IV (PDE 4), which plays a role in inflammatory processes . The compound also interacts with molecular targets such as nitric oxide synthase and tumor necrosis factor-α (TNF-α), leading to its anti-inflammatory effects . Additionally, it modulates the NF-kB pathway, which is involved in cellular stress responses .
Comparaison Avec Des Composés Similaires
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazole-pyrimidine structure and exhibit various biological activities, including antimicrobial and anticancer properties.
1,2,3-Triazoles: These compounds are known for their broad-spectrum biological activities and are used in the development of antifungal, antiviral, and anticancer agents.
Uniqueness: Sodium 2-amino-6-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-5-olate is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit PDE 4 and modulate the NF-kB pathway sets it apart from other similar compounds .
Propriétés
Numéro CAS |
97337-84-3 |
|---|---|
Formule moléculaire |
C6H6N5NaO |
Poids moléculaire |
187.13 g/mol |
Nom IUPAC |
sodium;2-amino-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-5-olate |
InChI |
InChI=1S/C6H7N5O.Na/c1-3-2-11-6(8-4(3)12)9-5(7)10-11;/h2H,1H3,(H3,7,8,9,10,12);/q;+1/p-1 |
Clé InChI |
KHXVGFQOOMZVHA-UHFFFAOYSA-M |
SMILES canonique |
CC1=CN2C(=NC(=N2)N)N=C1[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


